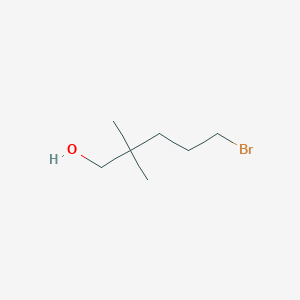

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No. B8646644

M. Wt: 195.10 g/mol

InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06699910B2

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer were placed dichioromethane (300 mL) and lithium borohydride (12.97 g, 0.595 moles). The mixture was heated to 28-30° C., then the heating was discontinued and methanol (19.04 g, 0.595 moles) was added, at a rate that maintained the temperature below 30° C. To this solution, ethyl 5-bromo-2,2-dimethylpentanoate (94 g, 0.397 mol) in dichioromethane (100 mL) was added under argon atmosphere, allowing a gentle reflux during the addition. After the completion of the addition, the mixture was heated to 36-40° C. until no more starting material was detected by GC. The reaction mixture was cooled to 0° C. and was treated with crushed ice (130 g) under vigorous stirring until the effervescence ceased. The reaction mixture was treated with saturated aqueous NH4Cl (120 mL), stirred for 25 min, and warmed to above 15° C. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL). The organicphase was dried (MgSO4) and the solvent was evaporated under reduced pressure to give 5bromo-2,2-dimethyl-pentan-1-ol (78 g, 88.1% yield). 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 5.02 (s, 1H), 3.39-3.34 (t, J=14, 2H), 3.33 (s, 2H), 1.85-1.75 (m, 2H), 1.38-1.31 (m, 2H), 0.88 (s, 6H). 13C NMR (75 MHz, CDCl3=77.0 ppm/TMS): δ (ppm) 71.5, 37.1, 34.8, 34.6, 27.6, 23.8.

[Compound]

Name

ice

Quantity

130 g

Type

reactant

Reaction Step Four

Yield

88.1%

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Li+].CO.[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11].[NH4+].[Cl-]>ClCCl>[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.97 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

19.04 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

94 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCC(C(=O)OCC)(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

29 (± 1) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under vigorous stirring until the effervescence

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1-L 3-neck round-bottomed flask fitted with condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained the temperature below 30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux during the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 36-40° C. until

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 25 min

|

|

Duration

|

25 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to above 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with dichloromethane (2×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organicphase was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCC(CO)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 78 g | |

| YIELD: PERCENTYIELD | 88.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 100.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |